molecular formula C7H4FNO5 B1444977 4-Fluoro-5-hydroxy-2-nitrobenzoic acid CAS No. 38569-85-6

4-Fluoro-5-hydroxy-2-nitrobenzoic acid

Cat. No. B1444977
Key on ui cas rn: 38569-85-6
M. Wt: 201.11 g/mol
InChI Key: XEQZNNJOVGASTE-UHFFFAOYSA-N
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Patent
US08519176B1

Procedure details

Starting material 4-fluoro-5-hydroxy-2-nitrobenzoic acid, 68 g, 0.34 mol, 1.0 eq) and methanol (140 mL) were charging into a reactor under nitrogen. The solution was cooled to 10-15° C. Sulfuric acid (120 g, 1.2 mol, 3.5 eq) was added at a rate that the internal temperature was below 30° C. The reaction mixture was'refluxed at 65-75° C. for 12-15 hour until HPLC sample showed the conversion was higher than 96%. The mixture was concentrated to minimum volume and the residue was charged into cold water (400 mL) slowly so that the batch was kept below 25° C. The resulting suspension was stirred at 10-15° C. for about 2 hours. The slurry was filtered. The desired product, methyl 4-fluoro-5-hydroxy-2-nitrobenzoate, was obtained as a light brown solid after drying under vacuum (62 g, 85% yield). 1H NMR (CDCl3, 400 MHz) δ 7.84 (d, J=9.7 Hz, 1H), 7.25 (d, J=8.4 Hz, 1H), 6.66 (s, 1H), 3.93 (s, 3H). 13C NMR (DMSO-4, 100 MHz) δ 165.3, 157.6, 151.9, 151.0, 150.8, 149.4, 138.0, 137.9, 125.9, 117.4, 114.1, 113.8, 53.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([OH:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=1.S(=O)(=O)(O)O.[CH3:20]O>>[F:1][C:2]1[C:10]([OH:11])=[CH:9][C:5]([C:6]([O:8][CH3:20])=[O:7])=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C(=O)O)C=C1O)[N+](=O)[O-]
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
140 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 10-15° C. for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were charging into a reactor under nitrogen
CUSTOM
Type
CUSTOM
Details
was below 30° C
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to minimum volume
ADDITION
Type
ADDITION
Details
the residue was charged into cold water (400 mL) slowly so that the batch
CUSTOM
Type
CUSTOM
Details
was kept below 25° C
FILTRATION
Type
FILTRATION
Details
The slurry was filtered

Outcomes

Product
Details
Reaction Time
13.5 (± 1.5) h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=CC(=C(C(=O)OC)C=C1O)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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